molecular formula C16H12ClN3O B5670839 1-(4-Chlorophenyl)-3-quinolin-3-ylurea

1-(4-Chlorophenyl)-3-quinolin-3-ylurea

Cat. No.: B5670839
M. Wt: 297.74 g/mol
InChI Key: SPJXUACINSZVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorophenyl)-3-quinolin-3-ylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a 4-chlorophenyl group and a quinolin-3-yl group attached to a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-3-quinolin-3-ylurea typically involves the reaction of 4-chloroaniline with isocyanates or carbamates. One common method is the reaction of 4-chloroaniline with quinoline-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-3-quinolin-3-ylurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of quinolin-3-ylurea derivatives with oxidized functional groups.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted urea derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-quinolin-3-ylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Shares the 4-chlorophenyl group but has a different core structure.

    4-Chlorophenyl-1,3,4-oxadiazole derivatives: Similar in having the 4-chlorophenyl group but differ in the heterocyclic core.

Uniqueness: 1-(4-Chlorophenyl)-3-quinolin-3-ylurea is unique due to its specific combination of the 4-chlorophenyl and quinolin-3-yl groups attached to a urea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-quinolin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O/c17-12-5-7-13(8-6-12)19-16(21)20-14-9-11-3-1-2-4-15(11)18-10-14/h1-10H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPJXUACINSZVRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.